molecular formula C28H25FN4O3 B2473751 N-(2-ethylphenyl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide CAS No. 1185020-86-3

N-(2-ethylphenyl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide

Cat. No.: B2473751
CAS No.: 1185020-86-3
M. Wt: 484.531
InChI Key: KNVFDCVQUCOQMM-UHFFFAOYSA-N
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Description

The compound N-(2-ethylphenyl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide features a pyrimido[5,4-b]indole core substituted at three critical positions:

  • Position 8: A fluorine atom, likely improving metabolic stability and electronic effects.
  • Acetamide side chain: Linked to a 2-ethylphenyl group, which introduces steric bulk and may influence receptor binding.

While direct pharmacological data for this compound are unavailable in the provided evidence, its structural features align with pyrimidoindole derivatives studied for kinase inhibition, anticancer, or CNS activities .

Properties

IUPAC Name

N-(2-ethylphenyl)-2-[8-fluoro-3-[(4-methoxyphenyl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25FN4O3/c1-3-19-6-4-5-7-23(19)31-25(34)16-33-24-13-10-20(29)14-22(24)26-27(33)28(35)32(17-30-26)15-18-8-11-21(36-2)12-9-18/h4-14,17H,3,15-16H2,1-2H3,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNVFDCVQUCOQMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2C3=C(C=C(C=C3)F)C4=C2C(=O)N(C=N4)CC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethylphenyl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activities, and therapeutic implications based on available literature.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups. The key steps often include:

  • Formation of the pyrimido[5,4-b]indole core : This involves cyclization reactions that yield the indole structure.
  • Introduction of substituents : The ethyl and methoxybenzyl groups are introduced through electrophilic substitution reactions.
  • Fluorination : The incorporation of fluorine is achieved using fluorinating agents under controlled conditions.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For example, derivatives with a pyrimidine structure have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Table 1: Summary of Anticancer Activity

CompoundCancer TypeIC50 (µM)Mechanism of Action
Compound ABreast Cancer12.5Apoptosis induction via caspase activation
Compound BLung Cancer8.0Inhibition of microtubule polymerization
N-(2-ethylphenyl)...VariousTBDTBD

Inhibition of Protein Interactions

The compound has been studied for its ability to inhibit protein-protein interactions, particularly involving the TEAD family of transcription factors, which are implicated in cancer progression. By disrupting these interactions, the compound may hinder tumor growth and metastasis.

Anti-inflammatory Effects

In addition to its anticancer properties, there is evidence suggesting that this compound may exhibit anti-inflammatory effects. Compounds with similar structures have shown moderate inhibition of cyclooxygenase enzymes (COX), which play a crucial role in inflammation.

Table 2: COX Inhibition Data

CompoundCOX-I IC50 (µM)COX-II IC50 (µM)Selectivity Index
Compound A15.05.03.0
N-(2-ethylphenyl)...TBDTBDTBD

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Pyrimidine Derivatives : A recent study demonstrated that pyrimidine derivatives with ethyl substitutions showed enhanced anticancer activity compared to their methylated counterparts, suggesting that structural modifications can significantly impact efficacy .
  • Dual-target Inhibitors : Another research highlighted compounds targeting both bromodomain proteins and COX enzymes, indicating a multifaceted approach to cancer treatment .

Comparison with Similar Compounds

Implications for Drug Design

  • Ortho-substituted acetamide may reduce off-target interactions via steric effects.
  • Lessons from Analogs :

    • Thioacetamide derivatives () show that sulfur substitution can enhance membrane permeability but may reduce metabolic stability .
    • 3,4-Dimethoxyphenyl () highlights the utility of polar groups in solubility-driven optimization .

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